molecular formula C6H8O4 B1360125 Methyl 2,4-dioxopentanoate CAS No. 20577-61-1

Methyl 2,4-dioxopentanoate

Cat. No.: B1360125
CAS No.: 20577-61-1
M. Wt: 144.12 g/mol
InChI Key: OMHOEQINEXASKE-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxopentanoate (CAS: 20577-61-0; molecular formula: C₆H₈O₄) is a β-diketo ester characterized by two ketone groups at positions 2 and 4 of the pentanoate backbone. It is synthesized via the condensation of acetone with dimethyloxalate in the presence of sodium methoxide, yielding a crude product at ~21% efficiency . This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds such as pyrrolones and pyrazole derivatives . Its reactivity stems from the electrophilic carbonyl groups, enabling nucleophilic additions and cyclocondensations.

Preparation Methods

Preparation Methods of Methyl 2,4-dioxopentanoate

General Synthetic Route: Acylation of Methyl Ketones with Dialkyl Oxalates

The most commonly reported and industrially relevant method for synthesizing this compound involves the acylation of methyl ketones with dialkyl oxalates, typically dimethyl oxalate, under basic catalysis conditions. This method is favored for its relatively straightforward procedure and moderate to good yields.

  • Reaction Scheme :
    Methyl ketone + Dimethyl oxalate → this compound

  • Catalysts and Conditions :

    • Base catalysts such as sodium methoxide or sodium hydride are commonly used to deprotonate the methyl ketone, enabling nucleophilic attack on the oxalate ester.
    • The reaction is typically conducted in methanol or other polar aprotic solvents at low temperatures (0–5 °C) initially, followed by stirring at room temperature or slightly elevated temperatures to complete the reaction.
    • Acidification post-reaction with hydrochloric acid is used to neutralize the reaction mixture and precipitate the product.
  • Example from Literature :
    In one detailed procedure, sodium methoxide was generated in situ by dissolving sodium metal in methanol under ice-cold conditions. Acetone was added to this solution, followed by dimethyl oxalate. The mixture was stirred overnight at room temperature. The precipitated sodium salts were filtered, acidified, and extracted with diethyl ether to isolate this compound with a yield of approximately 20.9% and melting point 60.4–61.5 °C.

Industrial Scale Production

  • Batch or Continuous Processes :
    Industrial synthesis often employs batch or continuous flow reactors where reaction parameters such as temperature, catalyst concentration, and reactant ratios are optimized to maximize yield and purity.
  • Purification :
    The crude product is purified by distillation or recrystallization to remove by-products and unreacted starting materials.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Base catalyst Sodium methoxide, sodium hydride Facilitates deprotonation and nucleophilic attack
Solvent Methanol, diethyl ether, tetrahydrofuran Methanol commonly used for base solubility
Temperature 0–5 °C initially, then room temperature or slightly higher Controls reaction rate and selectivity
Reaction time Several hours to overnight Ensures complete conversion
Work-up Acidification with HCl, extraction with ether Neutralizes base, isolates product
Yield ~20–30% (varies with conditions) Purity improved by recrystallization or distillation

Research Findings and Analytical Data

  • Spectroscopic Characteristics :
    this compound shows characteristic signals in ^1H and ^13C NMR corresponding to methyl, methylene, and methine protons, as well as carbonyl carbons of keto and ester groups. IR spectra display strong absorption bands due to carbonyl stretching vibrations.

  • Molecular Formula and Weight :
    C₆H₈O₄ with molecular weight approximately 144.13 g/mol (note: some sources report C₆H₁₀O₃ with 130.14 g/mol depending on tautomeric forms or impurities).

  • Purification Techniques :
    Recrystallization from aqueous ethanol or ethyl acetate and silica gel chromatography are commonly employed to isolate pure this compound.

Summary Table of Key Preparation Methods

Method Reactants Catalyst/Base Solvent Temperature Yield (%) Notes
Acylation of methyl ketone with dimethyl oxalate Acetone + Dimethyl oxalate Sodium methoxide Methanol 0–5 °C then RT ~20–30 Most common, scalable industrially
Acylation with substituted ketones (e.g., 2-acetylthiophene) 2-Acetylthiophene + Diethyl oxalate Sodium methoxide Methanol 0–5 °C to RT Not specified For derivative keto esters
Photochemical rearrangement (not direct synthesis) This compound + dienes UV light Ethyl acetate Low temperature (-60 °C) Low yield For mechanistic studies and derivatives

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Methyl 2,4-dioxopentanoate serves as a crucial building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles. Its reactivity allows it to participate in various chemical reactions:

  • Photochemical Reactions : The compound undergoes photocycloaddition reactions that are valuable for synthesizing terpenoids and other complex organic molecules. For instance, it has been utilized in the synthesis of deoxytrisporone through reactions with conjugated dienes .
  • Oxidation and Reduction : this compound can be oxidized to form carboxylic acids or reduced to yield alcohols. These transformations are essential for creating various functionalized derivatives needed in pharmaceuticals and agrochemicals.

Biological Applications

In biological research, this compound is instrumental in studying enzyme mechanisms and metabolic pathways:

  • Enzyme Interactions : The compound interacts with enzymes such as 2-dehydro-3-deoxy-aldopentonate dehydratase, facilitating the conversion of substrates in metabolic pathways. This interaction is critical for understanding biochemical processes and developing enzyme inhibitors.
  • Metabolic Pathways : It plays a role in the oxidative non-phosphorylative pathways of pentose catabolism, contributing to the formation of key metabolites like α-ketoglutarate. This pathway is significant in cellular metabolism and energy production.

Pharmaceutical Development

This compound is also recognized for its potential in pharmaceutical applications:

  • Synthesis of Drug Intermediates : The compound serves as an intermediate in synthesizing various pharmaceutical agents. Its ability to undergo diverse chemical transformations makes it a valuable precursor in drug development.
  • Therapeutic Research : Studies have explored its biological activities and interactions with biomolecules, indicating potential therapeutic applications. Research continues into its role as a lead compound for developing new drugs targeting metabolic disorders .

Industrial Applications

The industrial significance of this compound is evident in its use for producing agrochemicals and fine chemicals:

  • Agrochemical Production : The compound's versatility allows it to be employed in synthesizing herbicides and pesticides, contributing to agricultural productivity.
  • Chemical Manufacturing : In industrial settings, this compound is produced through optimized synthetic routes that maximize yield and purity. It is utilized in large-scale batch or continuous processes to ensure efficiency.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Synthesis of Terpenoids : A study demonstrated the photocycloaddition of this compound with various olefins to synthesize tricyclic diterpenoids effectively .
  • Enzyme Mechanism Studies : Research involving this compound has provided insights into enzyme-catalyzed reactions within metabolic pathways, enhancing our understanding of biochemical processes critical for drug development.
  • Industrial Production Techniques : A detailed analysis of industrial methods reveals optimized reaction conditions that ensure high yields of this compound while minimizing by-products during synthesis.

Mechanism of Action

The mechanism of action of methyl 2,4-dioxopentanoate involves its reactivity with various nucleophiles and electrophiles. The keto groups in the compound make it susceptible to nucleophilic attack, leading to the formation of various intermediates and products. The ester group can also undergo hydrolysis or transesterification reactions .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues: Ethyl and Butyl Esters

Methyl 2,4-dioxopentanoate shares structural similarities with other alkyl esters of 2,4-dioxopentanoic acid, differing primarily in the ester group (R = methyl, ethyl, butyl). Key analogues include:

Compound Molecular Formula Molecular Weight CAS Number Key Applications
This compound C₆H₈O₄ 144.13 20577-61-0 Synthesis of pyrrolones, pyrazoles
Ethyl 2,4-dioxopentanoate C₇H₁₀O₄ 158.15 615-79-2 Pharmaceutical intermediates, heterocycles
Butyl 2,4-dioxopentanoate C₉H₁₄O₄ 186.21 10153-83-0 Specialty chemical synthesis

Key Observations :

  • Steric Effects : Longer alkyl chains (e.g., butyl) reduce electrophilicity of the carbonyl groups, slowing nucleophilic attack compared to methyl/ethyl esters.
  • Solubility: Methyl esters are more polar, enhancing solubility in methanol/water, while butyl esters favor organic solvents .
  • Synthetic Utility : Methyl derivatives are preferred for high-yield cyclocondensations (e.g., with propane-1,2-diamine to form 4-acylpyrrolones) , whereas ethyl esters are commercially available at scale for diverse applications .

Biological Activity

Methyl 2,4-dioxopentanoate, with the chemical formula C6_6H8_8O4_4 and CAS number 20577-61-1, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antibacterial and enzyme inhibition activities, and presents relevant data tables and case studies.

This compound is characterized by its dicarbonyl structure, which contributes to its reactivity and biological activity. The compound has a molecular weight of 144.13 g/mol and exhibits high solubility in various solvents, making it a versatile intermediate in organic synthesis.

PropertyValue
Molecular FormulaC6_6H8_8O4_4
Molecular Weight144.13 g/mol
SolubilityVery soluble
Log P (octanol-water)-0.15

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. In particular, it has shown selective activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial effects of this compound alongside other derivatives. The results are summarized in the following table:

CompoundBacterial StrainMIC (µg/mL)
This compoundBacillus subtilis125
This compoundStaphylococcus aureus62
Reference Compound (Chloramphenicol)Bacillus subtilis1

The results indicate that while this compound does not match the potency of chloramphenicol, it still demonstrates promising antibacterial properties that warrant further investigation .

Enzyme Inhibition Studies

This compound has also been explored for its potential as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit various enzymes involved in metabolic pathways. The inhibition of specific enzymes can lead to therapeutic applications in treating diseases where these enzymes play a crucial role.

Enzyme Activity Table

EnzymeInhibition TypeReference
CYP3A4No inhibition
CYP2D6No inhibition
CYP1A2Weak inhibition

These findings suggest that while this compound may not be a potent inhibitor for all cytochrome P450 enzymes, its weak inhibition could be relevant in specific contexts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2,4-dioxopentanoate, and how can purity be ensured?

  • Methodological Answer : this compound can be synthesized via esterification of 2,4-dioxopentanoic acid with methanol in the presence of a catalytic acid (e.g., concentrated sulfuric acid). A procedure analogous to the synthesis of Ethyl 2,4-dioxopentanoate (CAS 615-79-2) involves refluxing the acid with methanol and sulfuric acid, followed by ice-water quenching, filtration, and recrystallization . Purity can be confirmed using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, with reference to its molecular formula (C₆H₈O₄) and physical properties (e.g., refractive index: 1.4757, density: 1.125 g/cm³) .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines (29 CFR 1910.132) for personal protective equipment (PPE): wear chemical-resistant gloves, lab coats, and eye protection. Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with water and remove contaminated clothing. Store in airtight containers away from oxidizing agents. Engineering controls (e.g., vacuum systems) are recommended to reduce airborne exposure during transfers .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : To confirm the ester structure via characteristic peaks (e.g., methyl ester protons at ~3.7 ppm).
  • Infrared (IR) spectroscopy : Identification of carbonyl stretches (C=O) at ~1700-1750 cm⁻¹.
  • High-performance liquid chromatography (HPLC) : For purity assessment using reverse-phase columns and UV detection.
  • Density and refractive index measurements : Compare values (e.g., 1.125 g/cm³) to literature data for consistency .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound be resolved in long-term storage studies?

  • Methodological Answer : Stability issues may arise due to hydrolysis or keto-enol tautomerism. Conduct accelerated degradation studies under varying conditions (temperature, humidity, pH) and monitor via HPLC or GC-MS. For tautomerism, use ¹³C NMR to track carbonyl group shifts. Store samples in anhydrous environments at -20°C to minimize decomposition .

Q. What role does this compound play in enzymatic pathways, and how can it be used as a metabolic intermediate?

  • Methodological Answer : Structurally analogous compounds (e.g., 2,5-dioxopentanoate) are substrates for dehydrogenases like EC 1.2.1.26, suggesting this compound may participate in similar pathways. To validate, incubate with purified enzymes (e.g., from KEGG Orthology KO:K13877) and monitor reaction products via LC-MS. Compare kinetic parameters (Km, Vmax) to establish substrate specificity .

Q. How can researchers design experiments to investigate the compound’s potential neuroprotective or cytotoxic effects?

  • Methodological Answer : Use in vitro cell models (e.g., neuronal SH-SY5Y cells) treated with varying concentrations. Assess viability via MTT assays and oxidative stress markers (e.g., glutathione levels). For mechanistic studies, perform RNA sequencing to identify pathways influenced by the compound. Include controls with structurally related esters (e.g., Ethyl 2-oxovalerate, CAS 50461-74-0) to distinguish specific effects .

Q. What strategies mitigate data variability in synthetic yields of this compound?

  • Methodological Answer : Optimize reaction parameters (molar ratios, catalyst concentration, reflux duration) using design-of-experiments (DoE) approaches. For example, a central composite design can identify critical factors affecting yield. Purify crude products via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted acid or side products .

Properties

IUPAC Name

methyl 2,4-dioxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(7)3-5(8)6(9)10-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHOEQINEXASKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174583
Record name Methyl acetopyruvate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20577-61-1
Record name Pentanoic acid, 2,4-dioxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20577-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl acetopyruvate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl acetopyruvate
Source EPA DSSTox
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Record name Methyl acetopyruvate
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Synthesis routes and methods

Procedure details

To a 500 mL flask, 25% sodium methoxide of methanol solution (43.20 g, 0.200 mol), methanol (200 mL) were added, the mixture of dimethyl oxalate (23.60 g, 0.200 mol) and acetone (11.60 g, 0.200 mol) were added dropwise at ice-salt bath. The reaction mixture was stirred for 8 hours at 0˜5° C. The reaction mixture was poured into 200 mL water and extracted with ethyl acetate (150 mL) to remove organic impurity. The aqueous solution was acidified with concentrated hydrochloric acid to pH of 2˜3 and extracted with ethyl acetate (3×200 mL). The organic layer was washed with water (150 mL), and saturated brine (150 mL), dried over anhydrous magnesium sulfate and concentrated to give the product (25.9 g) as yellow oil in 90% yield. 1H NMR (300 MHz, CDCl3): 6.396 (s, 1H, enol isomer), 3.906 (s, 3H), 2.279 (s, 3H).
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 2,4-dioxopentanoate
Methyl 2,4-dioxopentanoate
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Methyl 2,4-dioxopentanoate
Methyl 2,4-dioxopentanoate

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